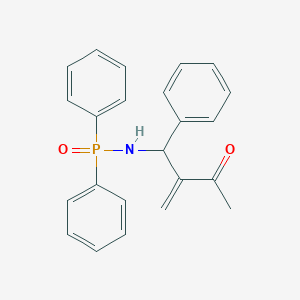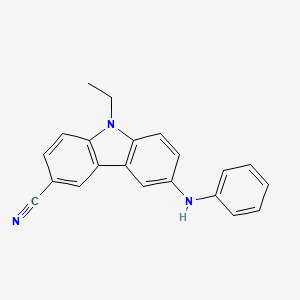
6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile is a compound belonging to the carbazole family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile typically involves the reaction of 9-ethyl-9H-carbazole-3-carbonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbazole-3-carboxylic acids, while reduction can produce various carbazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its therapeutic potential in treating various types of cancer, particularly melanoma.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile exerts its effects involves the activation of specific molecular pathways. For instance, it has been shown to activate the p53 signaling pathway, leading to increased apoptosis in cancer cells. This activation involves the phosphorylation of p53 and other related proteins, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with similar anticancer properties.
9-Ethyl-9H-carbazole-3-carboxylic acid: Known for its use in organic synthesis and medicinal chemistry.
Uniqueness
6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to selectively induce apoptosis in cancer cells without affecting normal cells makes it a promising candidate for further research and development in cancer therapy .
Eigenschaften
CAS-Nummer |
821807-62-9 |
|---|---|
Molekularformel |
C21H17N3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
6-anilino-9-ethylcarbazole-3-carbonitrile |
InChI |
InChI=1S/C21H17N3/c1-2-24-20-10-8-15(14-22)12-18(20)19-13-17(9-11-21(19)24)23-16-6-4-3-5-7-16/h3-13,23H,2H2,1H3 |
InChI-Schlüssel |
JBGSDCXDODCXSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


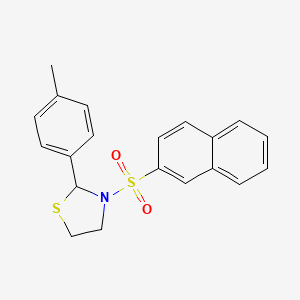
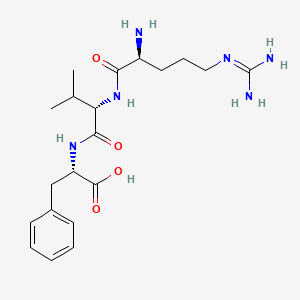

![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)



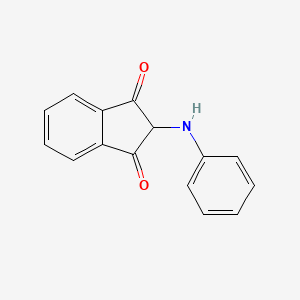
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)

![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)

